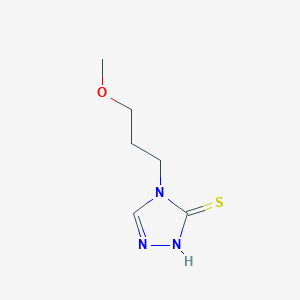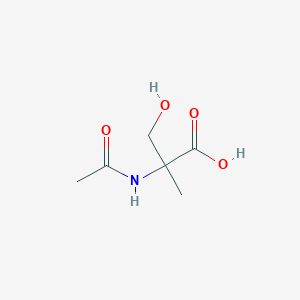
2-Azidobiphenyl
Vue d'ensemble
Description
2-Azidobiphenyl is an organic compound with the molecular formula C12H9N3 . It is used in various chemical reactions and has been studied in the context of synthesizing other compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One approach involves the use of 2′-amino precursors by diazotransfer reaction . Another method involves the photolysis of this compound with the help of a conventional UV-lamp, which has been used for the synthesis of carbazole .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H9N3 . The exact structure can be analyzed using X-ray techniques .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it can undergo in situ thermocyclization to give 9H-carbazole-2,7-dicarboxylic acid . It can also be used in the synthesis of 4-aminobiphenyl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Applications De Recherche Scientifique
Antimicrobial Properties : 2-Azidobiphenyl derivatives, such as 2-hydroxydiphenyl ethers, have been found to exhibit broad-spectrum antibacterial properties. They target the FabI component of the fatty acid synthase system in bacteria, effectively inhibiting fatty acid synthesis both in vivo and in vitro. These compounds contradict the previous view that they disrupt membranes directly, suggesting a more specific mode of action. This discovery is significant as it indicates the potential of these compounds to select for resistant bacterial populations due to their widespread use (Heath et al., 1998).
Photoreactivity and Formation of Arylnitrene : Research on the crystal structures of arylazides, including this compound, has shown that upon UV irradiation at low temperatures, these compounds undergo a transformation. In the case of this compound, about 20% of the molecules convert to triplet 2-biphenylnitrene and dinitrogen molecules. This finding is crucial for understanding the photoreactivity of these compounds and their potential applications in photochemical processes (Takayama et al., 2010).
Synthesis of Carbazoles in Aqueous Solution : A novel protocol using 2-azidobiphenyls has been developed for the synthesis of carbazoles, an important class of organic compounds. This method utilizes visible light in an aqueous solution, marking a significant advancement in green chemistry. It has potential applications in biochemistry due to its effectiveness in synthesizing various bioactive natural alkaloids with nitrogen as the sole byproduct (Yang et al., 2018).
Drug Immobilization on Dressing Foam : Azidophenyl alginate, derived from this compound, has been developed for use in dressing foam with drug immobilization capabilities. This study confirms the biocompatibility and effective drug release properties of Az-alginate, indicating its potential application in medical dressings (Kim et al., 2017).
Chemical Biology and RNA Modification : Azides, such as those derived from this compound, are used as bioorthogonal reporter moieties for site-specific labeling and functionalization of RNA. This application is crucial for probing RNA biology, as it enables the synthesis of azido-modified nucleic acids. The method is efficient for preparing RNA with internal 2′-azido modifications, paving the way for biotechnological applications, particularly in siRNA technologies (Moreno et al., 2022).
Propriétés
IUPAC Name |
1-azido-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMDYYHOXIUBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226886 | |
| Record name | 1,1'-Biphenyl, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7599-23-7 | |
| Record name | 1,1'-Biphenyl, 2-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3386732.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide](/img/structure/B3386740.png)




![Benzo[d]isothiazol-5-ol](/img/structure/B3386769.png)




![2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3386792.png)
![4-[3-(Trifluoromethyl)phenyl]butan-1-ol](/img/structure/B3386795.png)